molecular formula C16H14N4O B15314861 N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine

N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine

Cat. No.: B15314861
M. Wt: 278.31 g/mol
InChI Key: JVQCOGFQKLUKRG-UHFFFAOYSA-N
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Description

N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine is a complex organic compound that features a benzofuran ring fused with a pyrido[2,3-d]pyrimidine structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the benzofuran ring can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions . The pyrido[2,3-d]pyrimidine moiety can be constructed using a series of condensation reactions involving appropriate amines and aldehydes .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and solvent selection to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .

Mechanism of Action

The mechanism of action of N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets in biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Its ability to interact with multiple biological targets makes it a versatile compound in research and potential therapeutic applications .

Properties

Molecular Formula

C16H14N4O

Molecular Weight

278.31 g/mol

IUPAC Name

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)pyrido[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C16H14N4O/c1-2-6-14-11(4-1)8-12(21-14)9-18-16-13-5-3-7-17-15(13)19-10-20-16/h1-7,10,12H,8-9H2,(H,17,18,19,20)

InChI Key

JVQCOGFQKLUKRG-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C21)CNC3=NC=NC4=C3C=CC=N4

Origin of Product

United States

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